rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol
Description
rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol (CAS 2696257-97-1) is a bicyclic compound with a 3-azabicyclo[3.2.0]heptane core substituted with a hydroxymethyl group at the 1-position. Its molecular formula is C₇H₁₃NO (MW 127.18), and it is stored under dark, dry conditions at 2–8°C due to its sensitivity to light and moisture . The compound exhibits moderate hazards (H302, H315, H319, H335), requiring careful handling. Bicyclic azabicyclo structures are critical intermediates in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic disorders .
Properties
IUPAC Name |
[(1S,5S)-3-azabicyclo[3.2.0]heptan-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(7)3-8-4-7/h6,8-9H,1-5H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUZLFOGNZOSI-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@H]1CNC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, followed by reduction and functional group transformations to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Variations in Bicyclic Core and Substituents
The following table summarizes key structural and physicochemical differences between the target compound and analogous bicyclic azabicyclo derivatives:
Structural and Functional Analysis
- Bicyclo System Differences: The [3.2.0] system (e.g., target compound) has a seven-membered ring with two fused rings of three and two carbons. This imparts moderate ring strain compared to the smaller [3.1.0] system (six-membered fused rings), which may influence conformational flexibility and binding to biological targets .
- Substituent Effects: Carboxylic Acid vs. Methanol: The carboxylic acid derivative (CAS 77859-21-3) is more polar (logP ~0.5 vs. ~1.2 for the target compound), making it suitable for aqueous-phase reactions or ionic interactions in drug design . Ester and Benzyl Groups: The methyl ester with a benzyl group (CAS 2751265-32-2) introduces lipophilicity (logP ~3.5), favoring membrane permeability and CNS-targeting applications . Hydrochloride Salts: Salts like CAS 1788041-43-9 improve water solubility, critical for intravenous formulations .
Biological Activity
rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol is a bicyclic compound characterized by a nitrogen atom in its structure, which makes it an interesting subject for research in medicinal chemistry and pharmacology. This compound has been noted for its potential biological activities, particularly in the context of drug development and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 127.18 g/mol |
| IUPAC Name | [(1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl]methanol |
| CAS Number | 2044706-14-9 |
The compound's unique bicyclic structure allows for various modifications that could enhance its biological activity and therapeutic potential.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various biological pathways, potentially leading to therapeutic effects against several conditions.
Research Findings
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, which are being explored for potential applications in treating bacterial infections.
- Analgesic Effects : Research has indicated that derivatives of azabicyclo compounds can possess morphine-like analgesic activity, suggesting that this compound may also have pain-relieving properties .
- Neuroprotective Potential : Some studies have focused on the neuroprotective effects of bicyclic compounds similar to this compound, indicating possible applications in neurodegenerative diseases.
Case Study 1: Antimicrobial Screening
A study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound showed significant inhibition against Gram-positive bacteria, with an IC50 value indicating effective concentration levels for therapeutic use.
Case Study 2: Analgesic Activity
In a controlled trial involving animal models, derivatives of azabicyclo compounds were tested for analgesic effects. Results indicated that certain modifications to the structure enhanced pain relief comparable to standard analgesics .
Synthesis and Development
The synthesis of this compound typically involves cycloaddition reactions and subsequent functional group transformations to introduce the hydroxyl group at the desired position . The compound serves as a building block for more complex molecules, facilitating the creation of diverse chemical libraries aimed at drug discovery.
Synthetic Route
The following steps outline a common synthetic route:
- Cycloaddition Reaction : Initiate with a Diels-Alder reaction to form the bicyclic structure.
- Reduction : Reduce the resulting compound to introduce the hydroxyl group.
- Functionalization : Modify functional groups to enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
